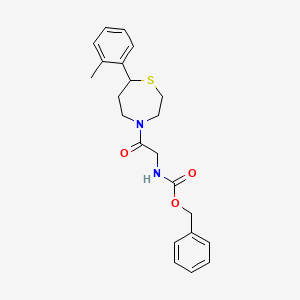

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

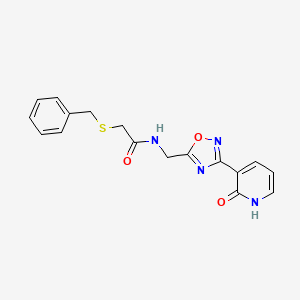

The compound contains a benzyl group, a carbamate group, and a thiazepane ring. The benzyl group is a common substituent in organic chemistry with the formula C6H5CH2-. The carbamate group (NHCOO) is derived from carbamic acid and is present in a variety of organic compounds including pharmaceuticals and pesticides . Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur .

Molecular Structure Analysis

The molecular structure would be largely defined by the benzyl group, the carbamate group, and the thiazepane ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these groups can undergo a variety of reactions. For example, benzyl compounds can participate in nucleophilic substitution reactions and carbamates can react with amines to form amides .Wissenschaftliche Forschungsanwendungen

Biological Activities and Drug Development

Antitrypanosomal Activity A study by Ayyari et al. (2013) highlights the antitrypanosomal properties of thiocarbamate glycosides derived from Moringa peregrina. Compounds like O-Methyl thiocarbamate exhibited notable in vitro activity against Trypanosoma brucei rhodesiense, indicating potential applications in developing antitrypanosomal drugs. Despite some toxicity issues in vivo, the compound's high in vitro activity and ability to inhibit trypanothione reductase, a crucial enzyme for the parasite, make it a compelling lead structure for drug development Ayyari et al., 2013.

Cholinesterase Inhibition Bąk et al. (2019) designed a series of benzene-based derivatives, including benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate, which demonstrated significant inhibition of acetyl- and butyrylcholinesterase enzymes. Some compounds showcased inhibition potency comparable to galanthamine, a standard drug used in treating Alzheimer's disease. This underlines the potential of benzyl carbamates in developing treatments for neurodegenerative diseases Bąk et al., 2019.

Synthesis of Substituted Benzofurans and Benzothiophenes Rádl et al. (2000) explored the synthesis of substituted 1-benzofurans and 1-benzothiophenes with potential analgesic activity. The study demonstrates the use of benzoyl and pyridylcarbonyl derivatives in creating compounds with considerable analgesic effects, signifying the role of carbamate structures in synthesizing bioactive molecules Rádl et al., 2000.

Eigenschaften

IUPAC Name |

benzyl N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-17-7-5-6-10-19(17)20-11-12-24(13-14-28-20)21(25)15-23-22(26)27-16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXUTJRXIKCFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)

![2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2639398.png)

![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)